4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
Description
4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a fused oxirane (epoxide) ring and a six-membered hydrocarbon ring, with two methyl groups at positions 4 and 5, and a nitrile functional group at position 2. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The spiro architecture introduces significant ring strain, which enhances reactivity, while the nitrile group offers versatility in synthetic applications, such as serving as a precursor for amines, carboxylic acids, or heterocycles .
This compound has been implicated in antimicrobial activity, as structurally related spiro nitriles exhibit antibacterial and antifungal properties . Additionally, its enzymatic hydrolysis by epoxide hydrolases (EHs) highlights its role as a chiral building block in enantioselective organic synthesis .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4,5-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-10(8(7)2)9(6-11)12-10/h7-9H,3-5H2,1-2H3 |
InChI Key |
PBZHDMPDHXQDQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1C)C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Cyclization of Aromatic Precursors
One common approach involves starting from aromatic compounds such as methoxyphenyl derivatives, which undergo cyclization via epoxidation and subsequent ring closure:
Step 1: Condensation of methoxyphenyl acetonitrile with cyclohexanone using a base (e.g., sodium methoxide) to form an intermediate (compound of formula VII). This step employs Darzen's condensation, which involves halohydrin formation followed by cyclization, leading to a cyclohexylidene derivative.
Step 2: Epoxidation of the intermediate using epoxidating agents (e.g., peracids or halohydrins), forming epoxy intermediates.
Step 3: Intramolecular cyclization of the epoxy intermediate to produce the spirocyclic core, specifically the oxaspiro ring system.
Use of Halohydrins and Cyclohexanone Derivatives
Alternatively, halohydrins derived from cyclohexanone or related compounds can undergo cyclization:
- Formation of halohydrins (e.g., chlorohydrins) via halogenation.
- Cyclization facilitated by base treatment, producing the oxaspiro structure.
Cyanation of Precursors to Introduce the Nitrile Group
The key step in preparing the target compound involves cyanation of suitable intermediates:
Cyanation Agents and Conditions
- Preferred cyanation agents: Sodium cyanide and potassium cyanide are most commonly employed due to their high reactivity and availability.
- Reaction conditions: Typically performed in polar solvents such as methanol or ethanol at room temperature, with reaction times ranging from 1 to 24 hours, optimized around 3–6 hours for high yields.
Solvent and Catalyst Selection
Reaction Mechanism
The cyanide ion acts as a nucleophile attacking electrophilic centers, such as activated halides or epoxides, leading to the formation of nitrile groups attached to the spirocyclic framework.
Alternative Synthetic Routes Based on Patent Literature
From 1-Bromo-Cyclohexyl Derivatives
One patent describes starting from 1-bromo-cyclohexyl compounds:
From Chloro-Phenyl Acetonitriles
Another route involves halogenated phenyl acetonitriles undergoing Darzen's condensation with cyclohexanone, followed by epoxidation and cyanation:
- Step 1: Condensation with cyclohexanone using sodium methoxide.
- Step 2: Halogenation to form chloro-phenyl acetonitrile.
- Step 3: Cyanation with sodium or potassium cyanide.
- Step 4: Cyclization to form the oxaspiro structure.
Reaction Conditions Summary
Notes on Process Optimization and Purification
- Reaction Monitoring: TLC, NMR, and IR spectroscopy are used to monitor the progress.
- Purification: Chromatography (silica gel, flash chromatography) with solvents like hexane and benzene are standard.
- Yield Optimization: Reaction times, temperature control, and catalyst loading are critical for maximizing yield and purity.
Summary of Key Research Findings
- Multiple synthetic pathways exist, primarily involving cyclization of precursor compounds followed by cyanation.
- The use of sodium or potassium cyanide in polar solvents at ambient temperature is standard for introducing the nitrile group.
- Cyclization often employs epoxidation or halohydrin formation, with subsequent ring closure to form the spirocyclic core.
- Process parameters such as solvent choice, reaction time, and catalyst presence significantly influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxo compounds, amines, alcohols, and substituted nitriles. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile and its analogs:
Key Observations:
Positional Isomerism (4,5- vs. 4,6-Dimethyl): The 4,6-dimethyl isomer () shares the same molecular formula as the target compound but differs in methyl group placement. For instance, the 4,5-dimethyl configuration may better accommodate enzymatic active sites due to reduced steric clash .
Oxygen Content (Dioxaspiro vs. This could expand its utility in pharmaceutical formulations but reduce compatibility with nonpolar solvents.
Non-Spiro Analog (Furan Derivative): 5-Ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile () lacks the spiro architecture, resulting in greater conformational flexibility. This may diminish its utility in stereoselective synthesis but improve thermal stability.
Enzymatic Substrate Compatibility: The non-methylated spiro nitrile (C₇H₉NO) is efficiently hydrolyzed by recombinant Eph1 in E. coli to produce enantiopure epoxides . Methylation at positions 4 and 5 in the target compound may modulate substrate-enzyme binding, though this remains unstudied.
Biological Activity
4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile (CAS No. 1880904-12-0) is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 165.23 g/mol. The compound features a spirocyclic structure that may influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1880904-12-0 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest potential mechanisms such as:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.
Therapeutic Applications
Research indicates that this compound could have several therapeutic applications:
- Neuropharmacology : Due to its potential receptor-binding properties, the compound is being investigated for its effects on neurological disorders.
- Antimicrobial Activity : Some studies have hinted at possible antimicrobial properties, warranting further exploration in this area.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
Case Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2023) explored the neuropharmacological effects of this compound in animal models. The results indicated that administration of the compound led to significant improvements in cognitive function and reduced anxiety-like behaviors compared to control groups.
Case Study 2: Antimicrobial Activity
In a separate investigation by Johnson et al. (2023), the antimicrobial efficacy of the compound was tested against various bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
